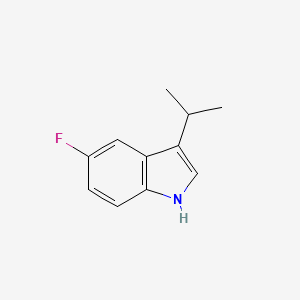

5-Fluoro-3-isopropyl-1H-indole

Description

Research Context of Indole (B1671886) Ring Systems and Substituted Indoles

The indole nucleus is a cornerstone in drug discovery, with its derivatives demonstrating a wide spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netchula.ac.thnih.gov The ability of the indole scaffold to mimic peptide structures and bind to various enzymes and receptors contributes to its therapeutic potential. researchgate.netchula.ac.th

The functionalization of the indole ring at different positions significantly influences its biological activity. mdpi.com For instance, substitution at the C3 position is a common strategy to develop new bioactive molecules. researchgate.netresearcher.life The diverse applications of substituted indoles have led to the development of numerous synthetic methods to access these valuable compounds. researchgate.netopenmedicinalchemistryjournal.com

Table 1: Examples of FDA-Approved Drugs Containing the Indole Structure

| Drug Name | Therapeutic Application |

| Indomethacin | Anti-inflammatory |

| Pindolol | Beta-blocker |

| Arbidol | Antiviral |

| Roxindole | Antipsychotic |

| Yohimbine | Treatment for male impotence |

This table provides examples of the diverse therapeutic uses of indole-containing drugs. pcbiochemres.com

Significance of Fluorine Substituents in Indole Chemistry Research

The introduction of fluorine into organic molecules is a widely used strategy in medicinal chemistry to enhance the pharmacological profile of a compound. tandfonline.comacs.org Fluorine's unique properties, such as its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å) and high electronegativity, can profoundly impact a molecule's physicochemical and biological characteristics. tandfonline.comacs.org

In the context of indole chemistry, fluorination can lead to:

Enhanced Metabolic Stability: The carbon-fluorine (C-F) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to metabolic cleavage by enzymes like cytochrome P450. tandfonline.comannualreviews.org This can increase the drug's half-life and bioavailability. nih.gov

Improved Binding Affinity: Fluorine can alter the electronic properties of the indole ring, potentially leading to stronger interactions with biological targets. tandfonline.comnih.gov It can also increase lipophilicity, which can enhance membrane permeability and hydrophobic interactions with receptors. acs.orgresearchgate.net

Altered Physicochemical Properties: Fluorine's strong electron-withdrawing nature can influence the acidity or basicity (pKa) of nearby functional groups, which can affect a compound's solubility, permeability, and receptor binding. tandfonline.comacs.org

The synthesis of fluorinated indoles has been an active area of research, with various methods developed for the selective introduction of fluorine atoms into the indole scaffold. researchgate.netbeilstein-journals.orgnih.gov

Role of Isopropyl Group Substitution in Indole Research

The isopropyl group, a branched alkyl substituent, is another important functional group in drug design. fiveable.mefiveable.me Its incorporation into a molecule can influence its properties in several ways:

Steric Effects: The bulky nature of the isopropyl group can introduce steric hindrance, which can influence a molecule's conformation and its interaction with biological targets. fiveable.meresearchgate.net This can lead to increased selectivity for a particular receptor or enzyme.

Lipophilicity: The isopropyl group increases the nonpolar character of a molecule, which can enhance its lipophilicity and ability to cross cell membranes. fiveable.meomicsonline.org

Metabolic Stability: The branched structure of the isopropyl group can provide steric shielding, protecting nearby functional groups from metabolic degradation. fiveable.me

Structure

3D Structure

Properties

IUPAC Name |

5-fluoro-3-propan-2-yl-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12FN/c1-7(2)10-6-13-11-4-3-8(12)5-9(10)11/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MELLDZVRZCCLAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CNC2=C1C=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Mechanisms of 5 Fluoro 3 Isopropyl 1h Indole

Electrophilic Substitution Reactivity of 5-Fluoro-3-isopropyl-1H-indole

The indole (B1671886) nucleus is an electron-rich aromatic system, making it inherently reactive towards electrophiles. The preferred site of electrophilic attack is typically the C3 position of the pyrrole (B145914) ring. However, in this compound, the C3 position is blocked by the isopropyl group. Consequently, electrophilic substitution is directed primarily to the C2 position of the pyrrole ring.

The fluorine atom at the C5 position exerts a dual electronic effect: it is inductively electron-withdrawing (-I effect) and mesomerically electron-donating (+M effect). The inductive effect deactivates the benzene (B151609) ring towards electrophilic attack compared to an unsubstituted indole. Despite this deactivation, the fluorine substituent can still influence the regioselectivity of substitution on the benzene ring, should the pyrrole ring be deactivated. However, the pyrrole moiety remains the more reactive part of the indole system for electrophilic substitution.

For instance, in reactions like iodination, indoles substituted with electron-withdrawing groups, such as fluorine, have been shown to react efficiently. Iodine-catalyzed reactions of substituted indoles with indol-3-ylmethanols proceed to form diindolylmethanes, indicating that the nucleophilicity of the fluorinated indole is sufficient for such transformations nih.gov. For this compound, an electrophile would be expected to attack the C2 position, driven by the steric hindrance at C3 and the inherent reactivity of the pyrrole ring.

Carbon-Hydrogen (C-H) Functionalization Studies on Fluorinated and 3-Substituted Indoles

Direct C-H functionalization has become a powerful tool in organic synthesis, offering an atom- and step-economical alternative to traditional cross-coupling reactions. nih.govresearchgate.net For the indole scaffold, achieving site-selectivity is a significant challenge due to the presence of multiple C-H bonds with varying reactivities. nih.govresearchgate.netchim.it

Site-Selective Functionalization of the Indole Benzene Core (C4-C7)

Functionalizing the less reactive benzene core (C4-C7 positions) of the indole nucleus is considerably more challenging than functionalizing the pyrrole ring. nih.govresearchgate.netrsc.org Strategies to achieve site-selectivity often rely on the installation of a directing group (DG) on the indole nitrogen (N1) or at the C3 position. nih.govresearchgate.netrsc.org

These directing groups coordinate to a transition metal catalyst, bringing it into proximity with a specific C-H bond and facilitating its activation. A variety of transformations, including arylation, alkenylation, acylation, and borylation, have been developed for the C4-C7 positions using this approach. rsc.org

For a molecule like this compound, the presence of the C3-isopropyl group could be leveraged in directing group strategies. For example, installing a pivaloyl group at the C3 position has been shown to direct the arylation of indoles to the C4 and C5 positions. nih.govresearchgate.net Similarly, directing groups at the N1 position, such as N-P(O)tBu2, can direct arylation to the C7 and C6 positions using palladium and copper catalysts, respectively. nih.govresearchgate.net The 5-fluoro substituent would electronically influence the reactivity of the C4 and C6 positions, potentially affecting the efficiency and selectivity of these directed C-H functionalization reactions.

Table 1: Examples of Directing Group Strategies for Benzene Core Functionalization

| Directing Group Position | Directing Group | Target Position | Metal Catalyst | Reaction Type |

| N1 | N-P(O)tBu2 | C7 | Palladium | Arylation |

| N1 | N-P(O)tBu2 | C6 | Copper | Arylation |

| N1 | N-Pivaloyl | C7 | Rhodium | Alkenylation |

| C3 | Pivaloyl | C4/C5 | Palladium | Arylation |

| C3 | Formyl | C4 | Palladium | Arylation |

This table presents general strategies applicable to substituted indoles; specific outcomes may vary based on all substituents present.

Functionalization at the Pyrrole Ring (C2, C3)

With the C3 position occupied, C-H functionalization of this compound on the pyrrole ring is directed to the C2 position. Transition-metal catalysis is commonly employed for this purpose.

Palladium-catalyzed C2-arylation of 3-substituted indoles is a well-established transformation. acs.orgkuleuven.bethieme-connect.comacs.org Mechanistic studies suggest that these reactions can proceed through an electrophilic substitution pathway involving an arylpalladium species. A key step is the electrophilic attack of the palladium complex on the electron-rich indole, which preferentially occurs at C3, followed by a 1,2-migration of palladium to the C2 position to relieve steric hindrance, ultimately leading to the C2-arylated product. acs.org

Furthermore, directing groups on the indole nitrogen can also effectively steer functionalization to the C2 position. Groups like N-(2-pyridyl)sulfonyl have been successfully used to direct Pd-catalyzed C2-alkenylation. chim.it Rhodium(III) catalysts have been employed for the C2-selective trifluoromethylthiolation of indoles bearing N-pyridine or N-pyrimidine directing groups. researchgate.net A protocol for the synthesis of fluorinated isocryptolepine analogues involves a palladium-catalyzed C2 and C3 dual C-H functionalization, highlighting the advanced strategies available for modifying the indole core. nih.gov

Nucleophilic Reactivity and Addition Pathways

While the indole ring is characteristically nucleophilic, its reactivity can be inverted (umpolung) to allow for nucleophilic additions. One strategy involves the generation of "indolynes," which are highly reactive aryne intermediates. nih.gov By generating a 4,5-, 5,6-, or 6,7-indolyne from a suitably prepared precursor, the indole core becomes electrophilic and susceptible to attack by various nucleophiles. nih.gov This approach provides access to substituted indoles that are difficult to obtain through conventional electrophilic substitution. For this compound, the generation of a 6,7-indolyne, for example, would allow for the introduction of a nucleophile at either the C6 or C7 position.

Alternatively, the indole itself can act as a nucleophile. The N-H proton is acidic and can be removed by a base, generating an indolyl anion. This anion is a potent nucleophile and can react with various electrophiles. Base-catalyzed nucleophilic addition of indoles to electrophiles like vinylene carbonate has been reported to proceed smoothly, leading to N-functionalized products. mdpi.com

Oxidation Reactions of 3-Substituted Indoles to 2-Oxindoles

The oxidation of 3-substituted indoles is a reliable method for the synthesis of 2-oxindoles, which are important structural motifs in many natural products and pharmaceuticals. researchgate.netrsc.orgnih.gov In this transformation, the C2 position of the indole is oxidized to a carbonyl group.

Several methods have been developed for this conversion. A logistically straightforward approach is the electrochemical oxidation of 3-substituted indoles in the presence of a halide salt like potassium bromide. researchgate.netrsc.orgnih.gov Mechanistic studies suggest that this reaction proceeds through the electrochemical generation of bromine (Br2), which acts as the effective oxidant. The bromine reacts with the indole, and subsequent hydrolysis delivers the 2-oxindole product. researchgate.netrsc.org

Other methods employ chemical oxidants. Halide catalysis using oxone as the terminal oxidant provides a green and efficient system for indole oxidation. springernature.com Hypervalent iodine reagents have also been used to convert indoles into 2-oxindoles under neutral conditions and with broad substrate compatibility. researchgate.net The presence of the 3-isopropyl group in this compound would direct this oxidation selectively to the C2 position, yielding 5-Fluoro-3-isopropylindolin-2-one.

Table 2: Selected Methods for the Oxidation of 3-Substituted Indoles to 2-Oxindoles

| Method | Reagents/Conditions | Key Features |

| Electrochemical Oxidation | Constant current, KBr, MeCN/H2O | Logistically simple, avoids stoichiometric chemical oxidants. researchgate.netrsc.orgnih.gov |

| Halide Catalysis | Oxone, catalytic halide source | Green chemistry approach, uses a sustainable terminal oxidant. springernature.com |

| Hypervalent Iodine | Phenyliodine(III) diacetate (PIDA) | Metal-free, neutral conditions, good functional group tolerance. researchgate.netorganic-chemistry.org |

| Peroxy Acids | meta-Chloroperoxybenzoic acid (m-CPBA) | Classic method, can sometimes lead to over-oxidation. researchgate.net |

Rearrangement Processes in Indole Systems with Fluorine Substitution

The indole scaffold can undergo various skeletal rearrangements, leading to the formation of different heterocyclic systems. The presence of substituents like fluorine can influence these processes.

One notable transformation is the Ciamician-Dennstedt rearrangement, which involves the ring expansion of indoles. For example, the reaction of indoles with fluoroalkyl carbenes can lead to skeletal ring expansion, inserting a carbon atom into the pyrrole ring to form quinoline (B57606) derivatives. researchgate.net

More recent developments in "skeletal editing" have demonstrated the ability to insert a nitrogen atom into the indole framework to access quinazoline (B50416) or quinoxaline (B1680401) bioisosteres. This transformation is achieved by trapping an electrophilic nitrene species and is facilitated by a strategically placed silyl (B83357) group on the indole nitrogen that modulates the ring's inherent nucleophilicity. ethz.chchemrxiv.org Such late-stage diversification strategies are highly valuable for modifying complex molecules like natural products and drugs. ethz.ch

Additionally, substituent migration is another form of rearrangement. In certain palladium-catalyzed C-H functionalization reactions of 3-acetylindoles, an unusual domino C4-arylation/3,2-carbonyl migration has been observed, where the acetyl group migrates from the C3 to the C2 position following arylation at C4. nih.govacs.org While not directly involving fluorine, this highlights the potential for complex rearrangements in highly substituted indole systems under transition-metal catalysis.

Advanced Spectroscopic Elucidation Methodologies for 5 Fluoro 3 Isopropyl 1h Indole

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. Through the analysis of various NMR experiments, the complete carbon and proton framework, as well as the position of the fluorine substituent, can be established.

High-Resolution ¹H NMR and ¹³C NMR Spectroscopy

The ¹H and ¹³C NMR spectra provide fundamental information about the number and chemical environment of the hydrogen and carbon atoms in the molecule. Based on data from analogous compounds like 5-fluoro-3-methyl-1H-indole, the expected chemical shifts for 5-Fluoro-3-isopropyl-1H-indole can be predicted. rsc.org

¹H NMR Spectroscopy: The proton spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the isopropyl group protons.

N-H Proton: A broad singlet is anticipated for the indole (B1671886) N-H proton, typically appearing downfield (around 8.0 ppm).

Aromatic Protons: The protons on the benzene (B151609) ring (H-4, H-6, and H-7) will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. H-4 would likely appear as a doublet of doublets, coupled to H-6 (meta-coupling) and the fluorine at C-5. H-6 is expected to be a triplet of doublets, and H-7 a doublet.

H-2 Proton: The proton at the C-2 position of the indole ring is expected to be a singlet or a narrow doublet.

Isopropyl Group: The isopropyl group will present as a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃), a characteristic pattern confirming its presence.

¹³C NMR Spectroscopy: The ¹³C spectrum will display eleven distinct signals corresponding to each carbon atom in the molecule. The fluorine substitution will have a significant impact on the chemical shifts of the carbons in the benzene ring through C-F coupling.

C-5: The carbon directly bonded to the fluorine atom will show a large one-bond coupling constant (¹JCF) and a significant downfield shift.

C-4 and C-6: These carbons, ortho to the fluorine, will exhibit two-bond coupling (²JCF).

C-3a and C-7: These carbons, meta to the fluorine, will show three-bond coupling (³JCF).

Isopropyl Carbons: The methine and methyl carbons of the isopropyl group will appear in the aliphatic region of the spectrum.

The following table summarizes the predicted chemical shifts for this compound, extrapolated from known data for similar structures. rsc.orgspectrabase.com

Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| N-H | ~8.0 (broad s) | - |

| C-2 | ~7.0 (s) | ~124 |

| C-3 | - | ~118 |

| C-3a | - | ~129 |

| C-4 | ~7.3 (dd) | ~110 (d, ²JCF) |

| C-5 | - | ~158 (d, ¹JCF) |

| C-6 | ~6.9 (td) | ~111 (d, ²JCF) |

| C-7 | ~7.2 (d) | ~105 (d, ³JCF) |

| C-7a | - | ~132 |

| -CH (isopropyl) | ~3.1 (septet) | ~27 |

¹⁹F NMR Spectroscopy for Fluorinated Indoles

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since ¹⁹F is a spin-1/2 nucleus with 100% natural abundance, it provides sharp signals over a wide chemical shift range, making it an excellent probe of the local electronic environment. biophysics.org

For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to its position on the aromatic ring and the nature of other substituents. For fluoroaromatic compounds, the chemical shifts are typically observed in a specific region of the spectrum. ucsb.edunih.gov The fluorine signal at C-5 will be split into a multiplet due to coupling with the ortho protons (H-4 and H-6) and the meta proton (H-7). Proton-decoupled ¹⁹F NMR would show a singlet, confirming the presence of a single fluorine environment. The analysis of these coupling constants provides definitive proof of the fluorine's location at the C-5 position. rsc.orgalfa-chemistry.com

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Structural Elucidation

Two-dimensional (2D) NMR experiments are indispensable for assembling the complete molecular structure by revealing through-bond correlations between nuclei. scribd.comsdsu.edupressbooks.pub

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. youtube.com For this compound, key correlations would be observed between the methine and methyl protons of the isopropyl group, and among the coupled aromatic protons (H-4, H-6, H-7) on the benzene ring.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbons (¹H-¹³C one-bond correlations). youtube.com It allows for the unambiguous assignment of each protonated carbon by linking the already assigned proton signals to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2- and 3-bond) correlations between protons and carbons. youtube.comnih.gov HMBC is crucial for identifying quaternary carbons (those without attached protons) and for connecting different fragments of the molecule.

Expected Key 2D NMR Correlations for Structural Confirmation

| Experiment | Correlation From | Correlation To | Significance |

|---|---|---|---|

| COSY | -CH (isopropyl) | -CH₃ (isopropyl) | Confirms the isopropyl group connectivity. |

| H-6 | H-4, H-7 | Establishes the connectivity of the aromatic protons. | |

| HSQC | All ¹H signals | Directly bonded ¹³C | Assigns all protonated carbons. |

| HMBC | -CH₃ (isopropyl) | C-3, -CH | Connects the isopropyl group to the C-3 position of the indole. |

| H-2 | C-3, C-3a, C-7a | Confirms the pyrrole (B145914) ring structure. | |

| H-4 | C-5, C-6, C-7a | Confirms the substitution pattern on the benzene ring. |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to show several characteristic absorption bands.

N-H Stretch: A sharp to moderately broad peak around 3400 cm⁻¹ is characteristic of the N-H stretching vibration of the indole ring. researchgate.netresearchgate.net

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the isopropyl group are expected just below 3000 cm⁻¹. libretexts.org

C=C Aromatic Stretch: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the aromatic and pyrrole rings. researchgate.net

C-F Stretch: The carbon-fluorine bond will give rise to a strong absorption band, typically in the 1250-1000 cm⁻¹ region. researchgate.netrsc.org The exact position can confirm the presence of the fluorine substituent on the aromatic ring.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3400 | N-H Stretch | Indole N-H |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 3000-2850 | C-H Stretch | Aliphatic C-H |

| 1600-1450 | C=C Stretch | Aromatic Ring |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the confirmation of the elemental composition (C₁₁H₁₂FN).

The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern provides additional structural information. For this compound, key fragmentation pathways would include:

Loss of a methyl group: A peak at [M-15]⁺ would result from the cleavage of a methyl radical from the isopropyl group.

Loss of the isopropyl group: A prominent peak at [M-43]⁺ would be expected due to the loss of the isopropyl radical, forming a stable secondary benzylic-type cation. This is often a dominant fragmentation pathway for 3-alkylindoles. libretexts.org

Retro-Diels-Alder reaction: Fragmentation of the indole nucleus itself can also occur, leading to characteristic daughter ions.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography offers an exact picture of the molecule's conformation and arrangement in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide precise measurements of bond lengths, bond angles, and torsional angles. researchgate.net

This technique would definitively confirm the connectivity and planarity of the indole ring system and the orientation of the isopropyl and fluoro substituents. mdpi.commdpi.com Furthermore, it would reveal intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H group and potential π-π stacking between the aromatic rings of adjacent molecules. nih.gov While no crystal structure for this specific compound is publicly available, data from related indole derivatives show that the indole ring is largely planar, and intermolecular N-H···π interactions are common. nih.gov

Crystal Data and Structure Refinement

Information regarding the crystal system, space group, unit cell dimensions, and refinement statistics for this compound is not available in published literature. The generation of a crystal data and structure refinement table requires experimental data from X-ray crystallography, which has not been publicly reported for this compound.

Dihedral Angle Analysis of Substituted Indole Rings

A detailed analysis of the dihedral angles within the substituted indole ring of this compound cannot be provided. This analysis is dependent on the precise atomic coordinates derived from a solved crystal structure, which is not currently available.

Computational and Theoretical Investigations of 5 Fluoro 3 Isopropyl 1h Indole and Its Analogs

Density Functional Theory (DFT) Calculations on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has become a crucial tool for predicting the properties of molecules, including their geometry, electronic distribution, and reactivity. For 5-Fluoro-3-isopropyl-1H-indole, DFT calculations can elucidate the influence of the fluoro and isopropyl substituents on the indole (B1671886) core.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and reaction mechanisms. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgtaylorandfrancis.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor (nucleophile), while the LUMO, the innermost empty orbital, acts as an electron acceptor (electrophile). libretexts.org

The energy of these orbitals and the gap between them (the HOMO-LUMO gap) are critical descriptors of a molecule's reactivity and stability. nih.gov A small HOMO-LUMO gap suggests that a molecule is more polarizable, has higher chemical reactivity, and requires less energy to be excited. nih.gov

For this compound, the substituents at the C3 and C5 positions significantly modulate the electronic properties of the indole ring.

Fluorine (at C5): As a highly electronegative atom, fluorine exerts a strong electron-withdrawing inductive effect (-I), which tends to lower the energy of both the HOMO and LUMO.

Isopropyl (at C3): This alkyl group is electron-donating through an inductive effect (+I) and hyperconjugation, which tends to raise the energy of the molecular orbitals, particularly the HOMO.

The interplay of these opposing effects determines the final orbital energies. DFT calculations can quantify these effects. Generally, electron-donating groups raise the HOMO energy, making the molecule a better electron donor, while electron-withdrawing groups lower the LUMO energy, making it a better electron acceptor. taylorandfrancis.com The net effect of the fluoro and isopropyl groups on this compound would likely result in a distinct electronic profile compared to unsubstituted indole.

| Compound | Substituent Effects | Predicted HOMO Energy (eV) | Predicted LUMO Energy (eV) | Predicted HOMO-LUMO Gap (eV) |

|---|---|---|---|---|

| 1H-Indole | Reference (Unsubstituted) | ~ -5.5 | ~ -0.2 | ~ 5.3 |

| 3-Isopropyl-1H-indole | Electron-donating (+I) | Higher (less negative) | Slightly higher | Slightly smaller |

| 5-Fluoro-1H-indole | Electron-withdrawing (-I) | Lower (more negative) | Lower | Slightly smaller |

| This compound | Combined donating (+I) and withdrawing (-I) | Intermediate | Lower | Smaller |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map plots the electrostatic potential onto the molecule's electron density surface, with different colors representing different potential values.

Red regions indicate negative electrostatic potential, corresponding to areas rich in electrons (e.g., lone pairs on electronegative atoms) that are susceptible to electrophilic attack. nih.gov

Blue regions indicate positive electrostatic potential, corresponding to electron-poor areas (e.g., hydrogen atoms bonded to electronegative atoms) that are susceptible to nucleophilic attack. nih.gov

Green regions represent neutral or near-zero potential.

For this compound, an MEP analysis would reveal several key features:

A region of high negative potential (red) would be localized around the electronegative fluorine atom at the C5 position.

The area around the N-H proton of the indole ring would exhibit a strong positive potential (blue), highlighting its character as a hydrogen bond donor.

The π-electron-rich pyrrole (B145914) and benzene (B151609) rings would show a generally negative potential, characteristic of aromatic systems, indicating their susceptibility to electrophilic substitution. The isopropyl group would slightly enhance the electron density on the pyrrole ring.

These MEP studies are crucial for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which dictate the molecule's behavior in biological systems and crystal packing. researchgate.net

Quantum Chemical Calculations of Reaction Mechanisms

Quantum chemical calculations, particularly using DFT, are instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a reaction. This involves locating and characterizing the energies of reactants, products, intermediates, and, most importantly, transition states. The calculated activation energy (the energy difference between the reactants and the transition state) can predict the feasibility and rate of a reaction pathway.

For indole derivatives, a common reaction is electrophilic substitution. The directing effects of the fluoro and isopropyl substituents in this compound would create a complex regioselectivity profile. Theoretical calculations can predict the most likely site of attack by modeling the transition states for substitution at various positions on the indole ring (e.g., C2, C4, C6, C7). For instance, studies on the cycloaddition reactions of indolynes have successfully used DFT calculations to predict activation free energies and explain unusual regioselectivity by analyzing the computed transition state structures. nih.gov A similar approach could be applied to model the hydroindolation or other addition reactions involving this compound. mdpi.com

Theoretical Modeling of Substituent Effects on Indole Reactivity and Stability

The reactivity and stability of the indole ring are highly sensitive to the nature and position of its substituents. mdpi.com Theoretical modeling allows for a systematic investigation of these substituent effects by decoupling various contributing factors such as induction, resonance, and steric hindrance.

Electronic Effects: The fluorine atom at the C5 position is strongly electron-withdrawing via the inductive effect (-I) but weakly electron-donating through resonance (+R), as its lone pairs can be delocalized into the aromatic system. The isopropyl group at C3 is primarily electron-donating via the inductive effect (+I) and hyperconjugation. DFT calculations can quantify these effects by analyzing changes in electron density, orbital energies, and reaction enthalpies for various antioxidant mechanisms. researchgate.net Studies on other substituted indoles have shown that electron-withdrawing groups tend to shift the maximum absorbance wavelength to the red (bathochromic shift), while electron-donating groups do the opposite. nih.gov

Steric Effects: The bulky isopropyl group at the C3 position introduces significant steric hindrance. This can influence reactivity by blocking access of reagents to the C2 position and the nitrogen atom. Theoretical calculations can model this steric clash and predict its impact on reaction rates and equilibrium constants. mdpi.com

| Substituent | Position | Inductive Effect | Resonance Effect | Steric Effect | Overall Impact on Reactivity |

|---|---|---|---|---|---|

| Fluoro | C5 | -I (Withdrawing) | +R (Donating) | Minimal | Deactivates benzene ring towards electrophilic attack, modulates π-system electronics. |

| Isopropyl | C3 | +I (Donating) | Hyperconjugation (Donating) | Significant | Activates pyrrole ring but sterically hinders C2 and N positions. |

Molecular Dynamics Simulations and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic details of single molecules, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time, particularly their interactions with other molecules like solvents or biological macromolecules.

An MD simulation of this compound could be used to:

Analyze Solvation: By simulating the molecule in a solvent like water, one can study the formation and dynamics of hydrogen bonds between the indole N-H group and water molecules, as well as the hydrophobic interactions involving the isopropyl group and the aromatic rings.

Study Protein-Ligand Binding: If this compound is a ligand for a protein target, MD simulations can model its entry into the binding site and predict its binding pose and affinity. These simulations provide detailed information on the key intermolecular interactions responsible for binding, such as:

Hydrogen Bonds: Between the N-H donor and protein acceptors.

Halogen Bonds: Potentially involving the fluorine atom.

Hydrophobic Interactions: Involving the isopropyl group and the indole core.

π-Stacking: Between the indole aromatic system and aromatic residues in the protein (e.g., Phenylalanine, Tyrosine).

Such simulations are vital in drug discovery for understanding the molecular basis of a drug's efficacy and for guiding the design of analogs with improved binding characteristics.

Role of 5 Fluoro 3 Isopropyl 1h Indole As a Synthetic Building Block in Academic Research

Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs

The indole ring is the central scaffold for the largest group of alkaloids, which are naturally occurring compounds with significant biological activities. nih.gov Synthetic access to these complex molecules often relies on functionalized indole precursors. The presence of the fluorine atom in 5-Fluoro-3-isopropyl-1H-indole can enhance the metabolic stability and binding affinity of target molecules, making it an attractive starting material for the synthesis of novel analogs of natural products.

In academic research, various 5-fluorinated tryptamines and other indole derivatives serve as key intermediates in the semi-synthesis of indole alkaloid derivatives. encyclopedia.pub For instance, 5-fluoro-tryptamines have been utilized to create derivatives of fradcarbazole A, a staurosporine-type indole alkaloid, with the goal of enhancing its antitumor efficacy. encyclopedia.pub This approach highlights the potential of this compound to be incorporated into similar synthetic strategies, where the isopropyl group at the C3 position would provide a different steric and electronic profile compared to the ethylamine (B1201723) side chain of tryptophan.

Furthermore, research into fluorinated analogs of indole phytoalexins, such as 5-fluorospirobrassinin, demonstrates the academic interest in exploring how fluorine substitution impacts biological activity. researchgate.net Although in one study, the 5-fluoro substitution did not improve anticancer activity, it underscores the role of such building blocks in structure-activity relationship (SAR) studies. researchgate.net this compound could be employed in a similar fashion to generate novel analogs of other indole-containing natural products, allowing researchers to probe the specific role of substituents at the C3 and C5 positions.

Table 1: Examples of Fluorinated Indole Precursors in Natural Product Analog Synthesis

| Precursor Compound | Target Natural Product Analog | Research Focus |

| 5-Fluoro-tryptamine | Fradcarbazole A derivatives | Enhancing antitumor activity |

| 5-Fluoroindole (B109304) scaffold | 5-Fluorospirobrassinin analogs | Structure-Activity Relationship (SAR) studies |

Intermediate in the Development of New Heterocyclic Scaffolds

The indole nucleus is a privileged scaffold in medicinal chemistry, and its derivatization is a common strategy for the development of new therapeutic agents. This compound possesses reactive sites (N-H, C2, C4, C6, C7) that can be functionalized to construct more complex heterocyclic systems.

Research has shown that 5-fluoro-isatin, a derivative of 5-fluoroindole, can be used as a starting material for the synthesis of 1,2,3-triazole-substituted indoline-2,3-diones. researchgate.net These reactions, often employing "click chemistry," demonstrate how the 5-fluoroindole core can be elaborated into novel heterocyclic frameworks with potential biological activities, such as antimicrobial properties. researchgate.net The N-H of the this compound could be similarly functionalized with an alkyne, followed by cycloaddition reactions to generate a variety of triazole-indole hybrids.

The reactivity of the indole core allows for its use in multicomponent reactions to build diverse heterocyclic structures. researchgate.netrsc.org 3-Substituted indoles are particularly valuable in this regard. rsc.org The C2 position of the this compound, being adjacent to the bulky isopropyl group, could exhibit unique reactivity in cyclization and condensation reactions, leading to the formation of novel fused or spiro-heterocyclic systems. The synthesis of 3-(1H-tetrazol-5-yl)-indoles from various indole precursors is another example of how the indole scaffold is used to access different heterocyclic systems. nih.gov

Utility in the Construction of Functional Materials

The electronic properties of the indole ring make it a suitable component for functional organic materials, including those with applications in electronics and materials science. The introduction of fluorine can modulate these properties, such as the oxidation potential, which is relevant for the development of conducting polymers and materials for organic light-emitting diodes (OLEDs).

Furthermore, the related compound 3-(4-Fluorophenyl)-1-isopropylindole has been noted for its non-linear optical properties. ossila.com The electron-withdrawing nature of the fluoro-substituent can enhance the hyperpolarizability coefficient, which is a key parameter for second-order non-linear optical materials. This suggests that this compound could also be investigated for its potential in photonics and other materials science applications.

Application in the Synthesis of Advanced Organic Intermediates

In process chemistry and drug development, simple, functionalized building blocks are essential for the efficient synthesis of complex active pharmaceutical ingredients (APIs). The 5-fluoroindole scaffold is a key component in several advanced intermediates.

For example, the development of a large-scale, chromatography-free synthesis for 5-Fluoro-3-[3-[4-(5-methoxy-4-pyrimidinyl)-1-piperazinyl]propyl]-1H-indole dihydrochloride, an antidepressant drug candidate, relies on a 5-fluoroindole core. scispace.com The synthesis involves a Fischer indole synthesis to create the 5-fluoroindole ring system, which is then further functionalized. scispace.com This demonstrates the industrial relevance of the 5-fluoroindole moiety as a starting point for complex drug molecules.

Patents also reveal the utility of related structures as advanced intermediates. For instance, a patent describes the synthesis of a complex molecule starting from 3-(4-fluorophenyl)-1-isopropyl-1H-indole-2-carbaldehyde. epdf.pub This highlights how a fluorinated, isopropyl-substituted indole can be a crucial intermediate that undergoes further chemical transformations to build up a more complex final product. Another patent describes the synthesis of 3-fluoro-1-isopropyl-indole-2-carbaldehyde, an isomer of a potential derivative of the title compound, further underscoring the role of such structures as important intermediates in organic synthesis. google.com

Q & A

Q. Table 1. Reaction Optimization for Iodine-Catalyzed Synthesis

| Condition | Catalyst (10 mol%) | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| MeCN, I₂ | I₂ | 40 | 5 | 98 |

| MeCN, FeCl₃ | FeCl₃ | 40 | 12 | 67 |

| MeCN, AlCl₃ | AlCl₃ | rt | 24 | 10 |

| Source: Adapted from |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.